molecular formula C5H10N2O B12853596 1,4-Diazepan-6-one

1,4-Diazepan-6-one

Cat. No.: B12853596
M. Wt: 114.15 g/mol
InChI Key: XCAJGLRJDUVZRK-UHFFFAOYSA-N
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Description

1,4-Diazepan-6-one is a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its diverse biological and chemical properties. It serves as a core structure in various pharmaceutical agents and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diazepan-6-one can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with carbonyl compounds. For instance, the reaction of 1,4-diaminobutane with phosgene or its derivatives can yield this compound . Another method involves the reductive amination of ketoamines using suitable reducing agents .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. These methods typically involve the use of automated reactors and precise control of reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diazepan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Diazepan-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diazepan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it has been shown to inhibit the activity of certain proteases, which play a role in disease progression .

Comparison with Similar Compounds

1,4-Diazepan-6-one can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific ring structure and the presence of the carbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,4-diazepan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-5-3-6-1-2-7-4-5/h6-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAJGLRJDUVZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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